![molecular formula C10H12BrN B1406079 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole CAS No. 1368153-67-6](/img/structure/B1406079.png)
5-Bromo-3,3-dimethyl-1,2-dihydroisoindole
Overview
Description
5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is a chemical compound with the molecular formula C10H12BrN . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole involves a reaction mixture that is cooled, concentrated, and the crude residue is purified by column chromatography . The yield of this reaction is 87% .Molecular Structure Analysis
The molecular structure of 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is represented by the formula C10H12BrN. The molecular weight of this compound is 226.11 g/mol.Physical And Chemical Properties Analysis
5-Bromo-3,3-dimethyl-1,2-dihydroisoindole has a molecular weight of 226.11 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.Scientific Research Applications
Mass Spectral Analysis
5-Bromo-3,3-dimethyl-1,2-dihydroisoindole: is utilized in mass spectral analysis to confirm its molecular weight and infer potential fragmentation patterns. This provides invaluable structural insights, which are essential in the identification and characterization of new compounds .
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules. For instance, it can be used to prepare phenyl (3-bromo-5-iodo)benzoate, a compound with potential therapeutic applications .
Medicinal Chemistry
In medicinal chemistry, 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is a starting reagent for the large-scale synthesis of thromboxane receptor antagonists. These are crucial in the treatment of cardiovascular diseases .
Regioselective Heck Cross-Coupling Reaction
The compound is involved in regioselective Heck cross-coupling reactions, a method used to form carbon-carbon bonds in organic synthesis. This is particularly useful in the pharmaceutical industry for constructing complex molecules .
Structural Studies
Due to its unique bromine and nitrogen functional groups, 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is an excellent candidate for X-ray crystallography and NMR studies to determine the three-dimensional structures of molecular complexes .
Material Science
In material science, this compound can be used to develop new polymers with enhanced properties, such as increased thermal stability or electrical conductivity .
Analytical Chemistry
It also finds application in analytical chemistry, where it can be used as a standard or reference compound in chromatography to help identify and quantify other substances .
Chemical Education
Lastly, 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole can be used in chemical education to demonstrate various synthetic techniques and analytical methods to students, fostering a practical understanding of organic chemistry .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)9-5-8(11)4-3-7(9)6-12-10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFCJWZLQPFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethyl-1,2-dihydroisoindole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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